molecular formula C13H13ClN2O2S B1419451 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride CAS No. 1209773-69-2

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B1419451
M. Wt: 296.77 g/mol
InChI Key: WZYUTBOZCZXKDK-UHFFFAOYSA-N
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Description

The compound “5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it contains a 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety1, which is a common structure in many bioactive molecules1.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO32. However, the specific synthesis process for this compound is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, the 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety has a molecular weight of 151.16 g/mol1. The exact structure would require further computational or experimental analysis.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds have been studied for their reactivity34.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, the 3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety has a molecular weight of 151.16 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 31.


Scientific Research Applications

Serotonin Receptor Binding Affinity

Research has demonstrated the relevance of certain derivatives in the realm of serotonin-3 (5-HT3) receptor binding affinity. For example, a study by Kuroita et al. (1996) explored the synthesis and evaluation of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 receptor antagonists, providing insights into the structural aspects that influence their binding affinity to serotonin receptors (Kuroita et al., 1996).

Antimicrobial Properties

Talupur et al. (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of various benzoxazine derivatives. This study highlights the antimicrobial potential of these compounds and provides a foundation for understanding their mode of action in combating microbial infections (Talupur et al., 2021).

Crystal Structure Analysis

The study of crystal structures is another key area of research. Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a related compound, providing valuable insights into its molecular configuration and potential applications in various scientific fields (Prabhuswamy et al., 2016).

Potential in Antipsychotic Therapy

Another aspect of research involves exploring the potential of benzoxazine derivatives in antipsychotic therapy. For instance, Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, indicating the broader applicative possibilities of these compounds in the field of mental health (Norman et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound are not directly available. However, similar compounds have been found to be safe to certain crops at specific application rates5.


Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential bioactivity. Given the bioactivity of similar compounds, it may be of interest in the development of new pharmaceuticals or pesticides56.


Please note that this analysis is based on the limited information available and may not fully represent the properties of the specific compound “5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride”.


properties

IUPAC Name

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S.ClH/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10;/h1-4,7,15H,5-6H2,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYUTBOZCZXKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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